![molecular formula C17H23N3O4S2 B2469196 3-甲基-5-((4-(四氢噻吩-3-基)-1,4-二氮杂环庚烷-1-基)磺酰基)苯并[d]噁唑-2(3H)-酮 CAS No. 2320885-01-4](/img/structure/B2469196.png)

3-甲基-5-((4-(四氢噻吩-3-基)-1,4-二氮杂环庚烷-1-基)磺酰基)苯并[d]噁唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

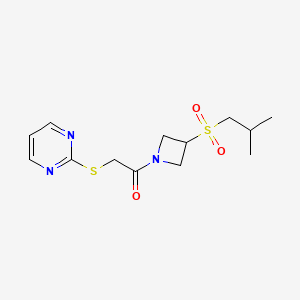

3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.

BenchChem offers high-quality 3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

当然!以下是关于化合物“3-甲基-5-((4-(四氢噻吩-3-基)-1,4-二氮杂环庚烷-1-基)磺酰基)苯并[d]噁唑-2(3H)-酮”,也称为“3-甲基-5-{[4-(噻烷-3-基)-1,4-二氮杂环庚烷-1-基]磺酰基}-2,3-二氢-1,3-苯并噁唑-2-酮”的科学研究应用的综合分析。

抗癌研究

该化合物因其抑制各种癌细胞系生长的能力而在抗癌研究中显示出潜力。 研究表明它在靶向癌症细胞增殖和存活的特定途径方面具有功效,使其成为开发新型抗癌疗法的有希望的候选药物 .

抗菌活性

该化合物表现出显着的抗菌特性,使其在开发新型抗生素方面具有用处。 其结构使其能够破坏细菌细胞壁并抑制各种致病菌的生长,包括耐药菌株 .

抗氧化特性

研究表明该化合物具有强抗氧化特性。 它可以中和自由基并减少氧化应激,这有利于预防和治疗与氧化损伤相关的疾病,例如神经退行性疾病和心血管疾病 .

抗病毒应用

该化合物已显示出对多种病毒的抗病毒活性。其机制包括抑制病毒复制和增强宿主免疫反应,使其成为开发新型抗病毒药物的潜在候选药物。

这些应用突出了“3-甲基-5-((4-(四氢噻吩-3-基)-1,4-二氮杂环庚烷-1-基)磺酰基)苯并[d]噁唑-2(3H)-酮”在各个科学研究领域的通用性和潜力。如果您想深入研究任何特定领域,请随时告诉我!

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves multi-step organic synthesis. Starting with commercially available precursors, a sequence of reactions, including cyclization, sulfonylation, and N-alkylation, is typically employed. Reaction conditions may involve the use of reagents like sodium hydride, chloroformates, and appropriate bases under controlled temperatures.

Industrial Production Methods: Scaling up the synthesis for industrial production would involve optimizing the reaction steps for yield and purity. Continuous flow chemistry and the use of automated reactors may be adopted to ensure reproducibility and efficiency.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation, particularly at the sulfur atom in the tetrahydrothiophene ring.

Reduction: Reduction reactions may target the oxazole moiety or the sulfonamide linkage.

Substitution: Electrophilic and nucleophilic substitutions can be performed on the aromatic ring.

Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or organic peroxides are used for oxidation. Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed for reductions. Substitutions often use halogenating agents, acids, or bases depending on the desired substitution.

Major Products: The products of these reactions vary but include sulfoxides, sulfone derivatives, and various substituted oxazoles.

4. Scientific Research Applications: 3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has several research applications:

Chemistry: It serves as a precursor in the synthesis of more complex molecules.

Biology: The compound's interactions with biological macromolecules make it useful for studying protein-ligand interactions.

Medicine: Its pharmacological properties may be explored for therapeutic potentials such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: It could be used in developing new materials with specific desired properties.

5. Mechanism of Action: The compound exerts its effects through several mechanisms:

Molecular Targets: It may bind to specific proteins or enzymes, inhibiting or modifying their activity.

Pathways Involved: Pathways such as oxidative stress response, metabolic pathways, or signal transduction can be influenced by the compound's interaction.

6. Comparison with Similar Compounds: When compared to other benzo[d]oxazol-2(3H)-one derivatives, 3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one stands out due to its unique structural features:

Similar Compounds: Other derivatives with varying substitutions include compounds like 3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)benzo[d]oxazol-2(3H)-one and 3-methyl-5-((4-morpholin-4-yl)benzo[d]oxazol-2(3H)-one. These compounds share similar cores but differ in side chains or substituents, leading to different chemical behaviors and biological activities.

Uniqueness: The presence of the sulfonamide linkage and tetrahydrothiophene ring in 3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one provides distinctive chemical reactivity and potential bioactivity.

Feel free to dive into any specific section for a more detailed discussion!

属性

IUPAC Name |

3-methyl-5-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-18-15-11-14(3-4-16(15)24-17(18)21)26(22,23)20-7-2-6-19(8-9-20)13-5-10-25-12-13/h3-4,11,13H,2,5-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZHLVDFXYCOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4CCSC4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide](/img/structure/B2469113.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide](/img/structure/B2469114.png)

![N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide](/img/structure/B2469116.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2469121.png)

![1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2469125.png)

![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)

![1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea](/img/structure/B2469133.png)

![N-(3-chlorophenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2469136.png)